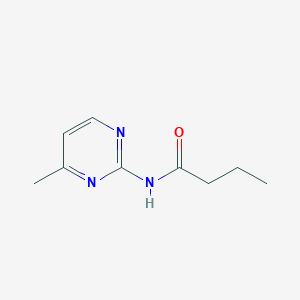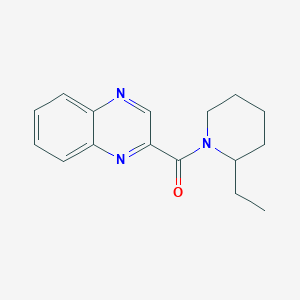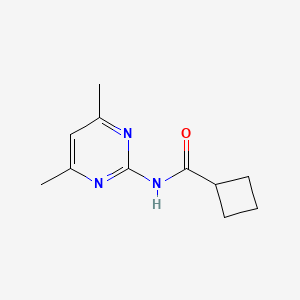![molecular formula C12H13NO2S B7506096 N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B7506096.png)
N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide, also known as MFC, is a synthetic compound that has been developed for its potential use in scientific research. MFC is a member of the thiophene family of compounds, which are known for their diverse biological activities. In
Mechanism of Action
The mechanism of action of N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide is not fully understood. However, studies have suggested that N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide may act by inhibiting the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. Additionally, N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide has been shown to have a number of biochemical and physiological effects. Studies have shown that N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. Additionally, N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide has also been shown to have anti-angiogenic properties, which could be useful in the treatment of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide is its potential use in the treatment of inflammatory diseases and cancer. Additionally, N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide has been shown to have low toxicity in vitro and in vivo. However, one of the limitations of N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide. One area of interest is the development of more efficient synthesis methods for N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide. Additionally, further studies are needed to fully understand the mechanism of action of N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide. Finally, studies are needed to determine the potential use of N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide in the treatment of other diseases, such as neurodegenerative diseases and autoimmune diseases.
In conclusion, N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide, or N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide, is a synthetic compound that has been developed for its potential use in scientific research. N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide has been studied for its anti-inflammatory and anti-cancer properties, and has been shown to have low toxicity in vitro and in vivo. While there are limitations to the use of N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide in certain experiments, there are several future directions for the study of N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide, including the development of more efficient synthesis methods and the exploration of its potential use in the treatment of other diseases.
Synthesis Methods
The synthesis of N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide involves a series of chemical reactions that start with the condensation of 5-methylfurfural and thioacetamide to form 5-methylfuran-2-carboxamide. This intermediate is then methylated using methyl iodide to form N-methyl-5-methylfuran-2-carboxamide, which is subsequently reacted with 2-bromothiophene to yield N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide.
Scientific Research Applications
N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide has been studied for its potential use in various scientific research fields. One of the primary areas of interest is its anti-inflammatory properties. Studies have shown that N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases.
N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide has also been studied for its potential use in cancer research. Studies have shown that N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide can inhibit the growth of cancer cells and induce apoptosis. Additionally, N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide has been shown to have anti-angiogenic properties, which could be useful in the treatment of cancer.
properties
IUPAC Name |
N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-9-5-6-10(15-9)8-13(2)12(14)11-4-3-7-16-11/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHPUZMRKAJITN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN(C)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7506016.png)

![1-[4-(2,5-Dimethyl-1-propan-2-ylpyrrole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7506026.png)
![[5-(4-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7506031.png)

![1-[2-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7506041.png)
![5-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-2-carboxamide](/img/structure/B7506048.png)

![N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-2-carboxamide](/img/structure/B7506078.png)

![N-[(2-chlorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7506090.png)


